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Pseudomonic acid B - 40980-51-6

Pseudomonic acid B

Catalog Number: EVT-396225
CAS Number: 40980-51-6
Molecular Formula: C26H44O10
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pseudomonic acid B (PA-B) is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. [, , , , , ] It is structurally similar to Pseudomonic acid A (PA-A), also known as mupirocin, a commercially available antibiotic. [, , , , ] PA-B is considered a minor product in the Pseudomonas fluorescens biosynthetic pathway, often produced alongside the more active PA-A. [, , , ]

PA-B serves as a key intermediate in the biosynthesis of PA-A. [, , , ] It is also a valuable tool in understanding the biosynthetic pathways and tailoring mechanisms of Pseudomonas fluorescens, specifically in relation to polyketide antibiotic production. [, , , , , , , ]

Pseudomonic Acid A

  • Relevance: Pseudomonic acid A is structurally very similar to Pseudomonic acid B, differing only in the oxidation state of the C-8 position. Pseudomonic acid A possesses an alcohol group at C-8, while Pseudomonic acid B has a hydroxyl group at the same position [, ]. Both are produced by P. fluorescens, and Pseudomonic acid B is considered a precursor to Pseudomonic acid A in the biosynthetic pathway [, ]. The conversion of Pseudomonic acid B to A is a key tailoring step in mupirocin biosynthesis, requiring a complex multi-enzyme process [].

9-Hydroxynonanoic Acid (9-HN)

  • Relevance: 9-Hydroxynonanoic acid forms the acyl side chain of both Pseudomonic acid A and Pseudomonic acid B []. It can be incorporated into the mupirocin structure through esterification with the core polyketide structure or through an elongation mechanism involving the polyketide synthase [].

Thiomarinol

  • Relevance: Thiomarinol and Pseudomonic acid B share a similar polyketide core structure []. The biosynthetic pathways for these molecules involve homologous enzymes, particularly in the tailoring steps []. Studying the biosynthesis of thiomarinol can provide valuable insights into engineering the production of novel mupirocin derivatives [].
  • Relevance: This analogue is produced when the mupF gene, encoding a putative ketoreductase, is deleted in the mupirocin biosynthetic pathway in P. fluorescens []. Its existence supports the role of MupF in controlling the oxidation state of the C-7 position during mupirocin biosynthesis. This finding suggests that modification of tailoring enzymes like MupF could lead to the production of novel mupirocin analogues [].
  • Relevance: This analogue is produced in P. fluorescens when the mupC gene, encoding a putative dienoyl CoA reductase, is deleted []. This finding suggests that MupC is involved in controlling the oxidation state around the tetrahydropyran ring of monic acid during mupirocin biosynthesis. This finding highlights the potential for engineering mupirocin analogues with modified functionalities by manipulating the enzymes responsible for tailoring steps [].
Synthesis Analysis

The biosynthesis of pseudomonic acid B involves a complex series of enzymatic reactions encoded by the mupirocin biosynthetic gene cluster. Key enzymes include polyketide synthases and tailoring enzymes that modify the polyketide backbone. The process begins with the condensation of acetate and other precursors, followed by a series of reductions, dehydrations, and cyclizations.

  1. Substrate Utilization: The initial substrates for biosynthesis include acetate and methionine, which are incorporated into the growing polyketide chain.
  2. Key Enzymes: Enzymes such as MupA (a polyketide synthase) and MupB (a ketoreductase) play critical roles in the assembly and modification of the polyketide structure.
  3. Final Steps: The conversion of pseudomonic acid B to mupirocin A involves the removal of a hydroxyl group, which is catalyzed by specific enzymes within the mup gene cluster. This conversion has been shown to require multiple enzymatic steps and specific gene expressions for optimal yield .
Molecular Structure Analysis

Pseudomonic acid B has a complex molecular structure characterized by:

  • Chemical Formula: C15_{15}H24_{24}O5_5
  • Molecular Weight: 284.36 g/mol
  • Functional Groups: The structure features multiple functional groups, including hydroxyls and a lactone ring, which are critical for its biological activity.
  • 3D Configuration: The spatial arrangement of atoms in pseudomonic acid B contributes to its interaction with bacterial targets, particularly inhibiting bacterial protein synthesis.

The stereochemistry of pseudomonic acid B has been elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, confirming its specific chiral centers that are essential for its antibiotic activity .

Chemical Reactions Analysis

Pseudomonic acid B participates in several chemical reactions:

  1. Biosynthetic Reactions: These include condensation reactions that form the polyketide backbone and subsequent modification reactions such as hydroxylation and reduction.
  2. Degradation Pathways: Under certain conditions, pseudomonic acid B can undergo hydrolysis or oxidation, leading to less active or inactive derivatives.
  3. Antibiotic Activity Mechanism: The primary reaction mechanism involves binding to bacterial isoleucyl-tRNA synthetase, inhibiting protein synthesis and leading to bacterial cell death.

The stability and reactivity of pseudomonic acid B are influenced by its structural features, making it a potent antibiotic despite potential degradation pathways .

Mechanism of Action

The mechanism of action for pseudomonic acid B primarily involves:

  • Targeting Isoleucyl-tRNA Synthetase: Pseudomonic acid B binds specifically to this enzyme in bacteria, preventing the incorporation of isoleucine into proteins.
  • Inhibition of Protein Synthesis: By blocking isoleucyl-tRNA synthetase activity, pseudomonic acid B effectively halts protein synthesis, which is crucial for bacterial growth and replication.
  • Selectivity for Gram-positive Bacteria: Its mechanism is particularly effective against Gram-positive organisms due to differences in cell wall structure compared to Gram-negative bacteria.

This targeted action underscores the compound's utility as an antibiotic in clinical settings .

Physical and Chemical Properties Analysis

Pseudomonic acid B exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white to off-white powder.
  • Solubility: Pseudomonic acid B is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Stability: The compound is generally stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 120–125 °C.

These properties are critical for formulation in pharmaceutical applications .

Applications

Pseudomonic acid B has several significant applications:

  1. Antibiotic Therapy: It is primarily used in treating skin infections caused by susceptible bacteria, including Staphylococcus aureus.
  2. Veterinary Medicine: Due to its effectiveness against various pathogens, it finds use in veterinary applications for treating infections in livestock.
  3. Research Applications: As a model compound in studies investigating antibiotic resistance mechanisms and biosynthetic pathways.

The continued exploration of pseudomonic acid B's properties and mechanisms may lead to new therapeutic strategies against resistant bacterial strains .

Introduction to Pseudomonic Acid B

Background and Discovery in Pseudomonas spp.

Pseudomonic Acid B is a structurally distinct congener within the pseudomonic acid family of antibiotics, primarily produced by specific biotypes of Pseudomonas fluorescens. Its discovery emerged from chromatographic analyses of mupirocin (originally designated pseudomonic acid) complexes extracted from Pseudomonas cultures. Research revealed that mupirocin preparations constitute mixtures of structurally related compounds designated Pseudomonic Acid A (PA-A), B (PA-B), C (PA-C), and D (PA-D), with PA-A constituting the predominant and most therapeutically active component [3]. Pseudomonic Acid B was identified as a significant minor component in these mixtures, typically representing between 1% and 10% of the total pseudomonic acids depending on the producer strain and fermentation conditions [3] [7]. Chemically, PA-B shares the core structural features of PA-A, including the C₁₇ monic acid moiety and the C₉ 9-hydroxynonanoic acid (9-HN) side chain linked via an ester bond. The critical structural distinction lies in the monic acid unit: PA-B possesses a tertiary hydroxyl group at the C10 position, whereas PA-A features a methyl group at C10 and an epoxide ring bridging C10-C11 [5]. This seemingly minor modification significantly impacts biological activity, with PA-A exhibiting substantially greater potency against the target isoleucyl-tRNA synthetase [5].

Initial structural elucidation efforts in the 1970s and 1980s, utilizing techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), differentiated PA-B from PA-A and established its status as a biosynthetic precursor rather than merely a degradation product or minor variant. Its consistent presence across multiple independently isolated Pseudomonas fluorescens strains indicated a conserved, non-accidental role in the biosynthetic pathway [3] [7]. The recognition that certain mutants of P. fluorescens accumulated PA-B instead of producing PA-A provided definitive genetic evidence for its role as a key intermediate [5].

Table 1: Composition of Pseudomonic Acid Mixtures from Different Producer Strains

Producer StrainMixture CompositionPA-B RatioReference
Pseudomonas fluorescens NCIB 10586Pseudomonic acid A, isomer with cis double bond (C2-C3), Pseudomonic acid B~10% (1 part) [3]
Pseudomonas fluorescens NCIB 10586Pseudomonic acids A, B, C, D~8% [3]
Pseudomonas fluorescens Y-11633Pseudomonic acids A and B, two unknown components~5% [3]
Pseudomonas sp. No 19/26Mainly pseudomonic acid A, minor pseudomonic acids B and CLow (ND) [3]

Taxonomic Origin: Pseudomonas fluorescens and Related Species

Pseudomonic Acid B production is intrinsically linked to specific members within the phylogenetically complex Pseudomonas fluorescens group. The primary industrial producer of mupirocin (and consequently PA-B) is Pseudomonas fluorescens strain NCIMB 10586 (formerly NCIB 10586) [3] [7]. However, modern phylogenomic analyses have significantly refined our understanding of the taxonomy within this group. The "species" P. fluorescens is now recognized as a non-monophyletic assemblage, forming a "species complex" or "evolutionary group" encompassing numerous validly described species with high genomic heterogeneity [1] [4] [8].

Strain NCIMB 10586, the archetypal PA-B producer, has been phylogenetically positioned close to species like Pseudomonas synxantha, Pseudomonas libaniensis, Pseudomonas azotoformans, Pseudomonas cedrina, and Pseudomonas trivialis based on multilocus sequence analysis (MLSA) and whole-genome sequencing (WGS) data [3] [4]. Matthijs et al. identified P. azotoformans as its closest type strain relative [3]. This taxonomic complexity means that strains historically identified simply as P. fluorescens and reported to produce pseudomonic acids (including PA-B) may belong to various distinct species within this complex. Genomic features characteristic of this complex include a relatively high GC content (averaging 60.3%, ranging 58.7–62.0%) and a large core proteome of approximately 1396 proteins [4].

The genetic capability for pseudomonic acid biosynthesis is not ubiquitous within the complex. It is conferred by a large (~74 kb) biosynthetic gene cluster (BGC) containing genes encoding giant modular polyketide synthases (PKSs), tailoring enzymes, regulators, and self-resistance mechanisms [3] [5]. This BGC has been identified in a limited number of strains beyond NCIMB 10586, such as Pseudomonas sp. BRG100 (used agriculturally) and Pseudomonas psychrotolerans NS383, albeit with variations [3] [5]. The distribution of this BGC appears sporadic, suggesting horizontal gene transfer or frequent loss events during the evolution of the P. fluorescens complex [8].

Table 2: Key Species and Strains in the P. fluorescens Complex Associated with Pseudomonic Acid Production

Species/Strain DesignationPhylogenetic Group within P. fluorescens ComplexGenome Features (Size/GC%)Association with Pseudomonic Acid BReference
Pseudomonas fluorescens NCIMB 10586Proximal to P. azotoformans, P. synxantha, P. libaniensis~6.0 Mb / ~60%Primary producer, Well-studied BGC [3] [5]
Pseudomonas sp. BRG100Not fully resolvedNDContains similar mupirocin BGC [3]
Pseudomonas psychrotolerans NS383Not fully resolvedNDContains low-similarity mupirocin-like BGC [3]
P. corrugata, P. brassicacearum, P. koreensis, etc.Various subgroups (P. corrugata, P. koreensis, etc.)Avg. ~5.6 Mb / Avg. ~60.3%No confirmed production, represent diversity [4] [8]

Historical Context in Antibiotic Research

The discovery of Pseudomonic Acid B is inextricably linked to the development of mupirocin (pseudomonic acid A) as a clinically important topical antibiotic. Isolated from Pseudomonas fluorescens NCIMB 10586, the complex mixture of pseudomonic acids was first reported in the 1970s, with mupirocin (dominated by PA-A) gaining clinical approval in the UK in 1985 and later by the FDA in the US [6]. PA-B was identified during the early chromatographic purification and structural characterization efforts of this mixture. Its initial significance was largely viewed through the lens of being a less active component requiring minimization during the industrial fermentation and purification process for mupirocin [3] [7].

However, the historical importance of PA-B shifted dramatically with the advent of genetic and biochemical dissection of the mupirocin biosynthetic pathway in the late 1990s and 2000s. Critical experiments involving the creation of targeted gene knockouts in the mupirocin BGC revealed that mutations in specific genes (mupO, mupU, mupV, macpE) resulted in the exclusive accumulation of PA-B instead of PA-A [5]. This pivotal finding demonstrated conclusively that PA-B is the direct biosynthetic precursor of the clinically active PA-A. This transformed PA-B from a mere minor component into the central intermediate for understanding the final, complex tailoring steps in mupirocin biosynthesis [5].

This understanding placed PA-B at the heart of efforts to comprehend antibiotic assembly in trans-AT polyketide synthases. Research focused on elucidating the enzymatic cascade responsible for converting the C10 hydroxyl of PA-B into the C10-C11 epoxide of PA-A, involving dehydration, epoxidation, and isomerization steps requiring multiple enzymes identified through mutagenesis (MupO, MupU, MupV, MupF, MupC, MupP, MupM, MupN) [5]. Furthermore, the identification of PA-B accumulation in mutants coincided with the broader recognition of the ecological role of P. fluorescens complex members as prolific producers of diverse secondary metabolites, including antibiotics like pyrrolnitrin, 2,4-diacetylphloroglucinol (DAPG), and obafluorin, contributing significantly to natural biocontrol in agricultural settings [4] [8]. Within the historical antibiotic development timeline, mupirocin (PA-A) represents one of the few entirely new structural classes (a trans-AT Type I PKS-derived acid) approved for human use after the so-called "Golden Age" of antibiotic discovery, with PA-B playing an indispensable role in deciphering its origin [6].

Properties

CAS Number

40980-51-6

Product Name

Pseudomonic acid B

IUPAC Name

9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid

Molecular Formula

C26H44O10

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1

InChI Key

JGKQAKOVZJHZTF-LHSFDMIQSA-N

SMILES

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O

Synonyms

(2E)- 5,9-Anhydro-2,3,4-trideoxy-8-C-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-D-allo-non-2-enonic Acid 8-Carboxyoctyl Ester; [2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4-trideoxy-8-C-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]met

Canonical SMILES

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O

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